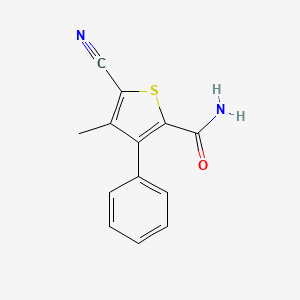

5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-cyano-4-methyl-3-phenylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-10(7-14)17-12(13(15)16)11(8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZHNCQVFOLOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=CC=CC=C2)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377285 | |

| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70541-99-0 | |

| Record name | 5-Cyano-4-methyl-3-phenyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70541-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide. Thiophene carboxamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiproliferative and antimicrobial properties.[1][2] This document will detail a robust synthetic pathway, elucidate the underlying chemical principles, and provide a thorough guide to the analytical characterization of the target molecule.

Strategic Synthesis via the Gewald Reaction and Subsequent Amidation

The synthesis of this compound is strategically approached in a two-step sequence. The initial and pivotal step involves the construction of the polysubstituted thiophene core via the well-established Gewald aminothiophene synthesis.[3][4] This multicomponent reaction is highly valued for its efficiency in creating complex heterocyclic systems from simple starting materials.[5][6][7] The subsequent step focuses on the selective hydrolysis of a nitrile group to the desired carboxamide functionality.

Part 1: Synthesis of the 2-Aminothiophene Precursor

The journey to our target molecule begins with the synthesis of the key intermediate, 2-amino-5-cyano-4-methyl-3-phenylthiophene. This is achieved through a Gewald reaction, a one-pot condensation of a ketone, an α-cyanoester (or in this case, a dinitrile), and elemental sulfur in the presence of a base.[3][4]

Reaction Scheme:

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide

Introduction: The Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its versatile pharmacological properties. Its aromatic and planar nature facilitates binding to a wide array of biological receptors, while its structure allows for extensive functionalization to enhance potency and selectivity.[1] Thiophene derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] Within this promising class of compounds, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide emerges as a molecule of significant interest. Its unique substitution pattern, featuring a cyano group, a carboxamide moiety, and a phenyl ring, suggests a complex interplay of electronic and steric factors that can be fine-tuned for specific therapeutic targets. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering a foundational understanding for researchers and drug development professionals seeking to explore its potential.

While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage data from structurally related compounds and outline robust, field-proven methodologies for its characterization. The insights provided herein are designed to empower researchers to synthesize, characterize, and ultimately unlock the therapeutic promise of this compound.

Molecular Structure and Key Physicochemical Descriptors

The chemical structure of this compound is characterized by a central thiophene ring with five substituents. The interplay of these functional groups dictates its chemical behavior and biological activity.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₀N₂OS | - |

| Molecular Weight | 242.30 g/mol | - |

| XLogP3 | 2.8 | PubChem (Predicted) |

| Hydrogen Bond Donors | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptors | 3 | PubChem (Predicted) |

| Rotatable Bonds | 2 | PubChem (Predicted) |

Note: The values in this table are predicted based on the chemical structure and have not been experimentally determined.

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through established methods for the preparation of polysubstituted thiophenes. A common and effective strategy is the Gewald reaction, which involves the condensation of a ketone with an active methylene nitrile in the presence of elemental sulfur and a base.[4]

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of benzoylacetonitrile, 2-butanone, and elemental sulfur in the presence of a morpholine catalyst. The resulting 2-amino-5-cyano-4-methyl-3-phenylthiophene can then be converted to the target carboxamide through hydrolysis of the nitrile to a carboxylic acid, followed by amidation.

Caption: Proposed synthetic pathway for this compound.

Protocol for Structural Elucidation

The synthesized compound's structure and purity would be confirmed using a suite of analytical techniques:

-

High-Resolution Mass Spectrometry (HR-MS): To confirm the molecular formula.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and connectivity of atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, N-H).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Solubility Profile: A Critical Parameter for Drug Development

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. The presence of both a lipophilic phenyl group and polar cyano and carboxamide groups in this compound suggests that its solubility will be highly dependent on the solvent system.

Experimental Protocol for Solubility Determination

A standard shake-flask method would be employed to determine the equilibrium solubility in various solvents relevant to pharmaceutical development.

-

Preparation: An excess amount of the compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC with UV detection.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Melting Point and Thermal Properties

The melting point is a fundamental physical property that provides an indication of a compound's purity and crystal lattice energy. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol for Melting Point Determination

The melting point would be determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Observation: The temperature is slowly ramped up, and the temperature range over which the compound melts is recorded.

For a more detailed thermal analysis, Differential Scanning Calorimetry (DSC) can be employed to investigate thermal transitions such as melting, crystallization, and decomposition.

Lipophilicity (LogP) and its Impact on Pharmacokinetics

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol for LogP Determination

The octanol-water partition coefficient (P) can be determined using the shake-flask method.

-

System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed and shaken vigorously to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa): Predicting Behavior in Biological Systems

The pKa of a compound is the pH at which it is 50% ionized. The carboxamide group in the target molecule can exhibit both weakly acidic and weakly basic properties. Knowing the pKa is essential for predicting the compound's charge state and behavior in different physiological environments.

Experimental Protocol for pKa Determination

Potentiometric titration is a classic and reliable method for pKa determination.

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

Analysis: The pKa is determined from the inflection point of the resulting titration curve.

Potential Biological Significance and Applications

Thiophene-2-carboxamide derivatives have been extensively investigated for their therapeutic potential.[5] Structurally related compounds have shown promising activity as:

-

Anticancer Agents: Thiophene carboxamides have been reported to exhibit cytotoxic effects against various cancer cell lines, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B) or by acting as biomimetics of combretastatin A-4 (CA-4).[1][2]

-

Antimicrobial Agents: The thiophene scaffold is present in several antimicrobial drugs, and novel derivatives continue to be explored for their activity against both Gram-positive and Gram-negative bacteria.[5]

-

Enzyme Inhibitors: Thiophene carboxamides have been identified as potent inhibitors of various enzymes, including sphingomyelin synthase 2 (SMS2), which is a target for dry eye disease therapy.[6]

The specific substitution pattern of this compound suggests that it could be a valuable candidate for screening in these and other therapeutic areas.

Conclusion

This compound is a compound with significant potential in drug discovery and development. This guide has provided a comprehensive framework for its synthesis and the characterization of its key physicochemical properties. By following the outlined experimental protocols, researchers can obtain the critical data needed to advance this promising molecule through the drug development pipeline. The insights into its potential biological activities, based on the extensive literature on related thiophene derivatives, further underscore the importance of its continued investigation.

References

-

Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. ResearchGate. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. National Institutes of Health (NIH). Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). Available at: [Link]

-

Versatile thiophene 2-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. National Institutes of Health (NIH). Available at: [Link]

-

Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. Available at: [Link]

-

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. Available at: [Link]

-

(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid. MolPort. Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

-

Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Amerigo Scientific. Available at: [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health (NIH). Available at: [Link]

-

5-Cyano-3,4-dimethylthiophene-2-carboxamide. PubChem. Available at: [Link]

-

methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Chem-Net. Available at: [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

"5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" IUPAC name and CAS number

An In-Depth Technical Guide to 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Thiophene Scaffold

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their structural and electronic properties make them versatile building blocks in the design of novel therapeutic agents.[3][4] Thiophene-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] This guide focuses on a specific, potentially novel derivative, This compound , providing a comprehensive overview of its chemical identity, a proposed synthetic route, and its potential significance in drug discovery based on the activities of structurally related compounds.

PART 1: Chemical Identity and Physicochemical Properties

IUPAC Name and CAS Number

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .

As of the latest search, a specific CAS (Chemical Abstracts Service) number for this compound has not been found in major chemical databases. This suggests that "this compound" may be a novel compound that is not yet widely synthesized or commercially available.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated based on its chemical structure. These values are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂OS |

| Molecular Weight | 242.30 g/mol |

| Predicted LogP | 2.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 81.9 Ų |

PART 2: Proposed Synthesis

While no direct synthesis for this compound has been documented, a plausible multi-step synthetic pathway can be proposed based on well-established reactions for analogous thiophene derivatives, particularly the Gewald reaction for the initial ring formation.[6][7][8]

Synthetic Workflow Overview

The proposed synthesis involves a four-stage process:

-

Stage 1: Gewald Aminothiophene Synthesis: Formation of a 2-aminothiophene precursor.

-

Stage 2: Sandmeyer Reaction: Conversion of the amino group to a cyano group.

-

Stage 3: Suzuki-Miyaura Coupling: Introduction of the phenyl group at the 3-position.

-

Stage 4: Amidation: Conversion of a carboxyl group (introduced via hydrolysis of an ester) to the final carboxamide.

Caption: Proposed multi-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate

-

To a stirred solution of ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add morpholine (0.5 eq) as a basic catalyst.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the desired 2-aminothiophene intermediate.

Causality: The Gewald reaction is a robust and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[6][8][9] The choice of morpholine as a catalyst is based on its established efficacy in promoting the initial Knoevenagel condensation and subsequent cyclization.[10]

Stage 2: Synthesis of Ethyl 2-bromo-5-cyano-4-methylthiophene-3-carboxylate

-

Dissolve the 2-aminothiophene intermediate (1.0 eq) in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate. This step is crucial for enabling the subsequent cross-coupling reaction.

Stage 3: Synthesis of Ethyl 5-cyano-4-methyl-3-phenylthiophene-2-carboxylate

-

In a round-bottom flask, combine the 2-bromothiophene intermediate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until TLC indicates the consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Causality: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds.[11] The use of a palladium catalyst and a base is standard for this transformation.

Stage 4: Synthesis of this compound

-

Hydrolyze the ethyl ester (1.0 eq) by refluxing with an excess of sodium hydroxide in an ethanol/water mixture.

-

After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry.

-

Treat the resulting carboxylic acid with thionyl chloride to form the acyl chloride.

-

Carefully add the crude acyl chloride to an excess of concentrated aqueous ammonia to form the final carboxamide.

-

Collect the product by filtration, wash with water, and purify by recrystallization.

Causality: This two-step amidation process, proceeding through an acyl chloride intermediate, is a standard and high-yielding method for converting a carboxylic acid to a primary carboxamide.

PART 3: Biological Significance and Potential Applications

The therapeutic potential of this compound can be inferred from the extensive research on structurally similar thiophene-2-carboxamide derivatives.

Anticancer Activity

Thiophene-2-carboxamides have emerged as a promising class of anticancer agents.[12][13] Studies have shown that aryl-substituted thiophene carboxamides exhibit significant cytotoxicity against various cancer cell lines, including those of the breast, liver, and colon.[5][12]

Potential Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for some anticancer thiophene derivatives is the inhibition of tubulin polymerization, similar to the well-known drug Combretastatin A-4 (CA-4).[14] By binding to the colchicine-binding site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Antimicrobial Activity

Various thiophene-2-carboxamide derivatives have demonstrated notable antibacterial and antifungal activities.[15][16] The presence of the thiophene ring and the carboxamide moiety appears to be crucial for this biological effect. The specific substitution pattern on the thiophene ring can modulate the antimicrobial spectrum and potency.

Applications in Drug Discovery and Research

Given the promising biological activities of its structural analogs, this compound represents a valuable candidate for further investigation.

-

Lead Compound for Optimization: Once synthesized, this compound can serve as a lead structure for the development of more potent and selective therapeutic agents through medicinal chemistry efforts.

-

Screening in Biological Assays: The compound should be subjected to a battery of in vitro assays, including:

-

Probing Biological Pathways: As a novel chemical entity, it can be used as a tool to probe biological pathways and identify new therapeutic targets.

Conclusion

While "this compound" is not a well-documented compound, its structural features, based on the highly active thiophene-2-carboxamide scaffold, suggest significant potential in drug discovery. This guide provides a robust, albeit hypothetical, framework for its synthesis and outlines the key biological activities that should be investigated. The exploration of such novel chemical entities is crucial for the continued development of new and effective therapies for a range of diseases, from cancer to infectious diseases.

References

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02517]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [URL: https://www.researchgate.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/209-246]

- Versatile thiophene 2-carboxamide derivatives. ResearchGate. [URL: https://www.researchgate.

- Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1590588]

- Gewald reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Gewald_reaction]

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1018]

- Furans, thiophenes and related heterocycles in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16489820/]

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9776189/]

- Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [URL: https://www.researchgate.

- Thiophenes - Heterocyclic Organic Compounds. Labinsights. [URL: https://www.labinsights.co.in/article-detail/thiophenes-heterocyclic-organic-compounds-2216]

- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate. [URL: https://www.researchgate.

- (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [URL: https://www.researchgate.

- The Crucial Role of Thiophene Intermediates in Drug Discovery. [URL: Not available]

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36810281/]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10959067/]

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269930/]

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10925208/]

- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. [URL: https://www.benchchem.com/blog/the-diverse-biological-activities-of-thiophene-derivatives-a-technical-guide-for-drug-discovery-professionals/]

- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6128410/]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The 2-Aminothiophene Core - A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted 2-Aminothiophenes

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of navigating vast chemical landscapes. Within this landscape, certain molecular architectures consistently emerge as foundational pillars for innovation. The substituted 2-aminothiophene ring is unequivocally one such "privileged scaffold".[1][2][3] This five-membered sulfur-containing heterocycle is not merely a synthetic curiosity; it is a versatile and potent pharmacophore that has given rise to a remarkable spectrum of biologically active compounds.[4][5]

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical flow of a drug discovery program: beginning with the foundational synthesis of the core scaffold, delving into its diverse biological activities with a focus on the underlying mechanisms, and providing actionable, field-tested experimental protocols. As a Senior Application Scientist, my objective is to bridge theoretical knowledge with practical application, explaining not just how an experiment is done, but why specific choices are made, ensuring each protocol is a self-validating system.

We will explore the chemistry that brings these molecules to life, primarily through the elegant and efficient Gewald reaction, and then journey through their impressive therapeutic potential, from anticancer and antimicrobial to potent anti-inflammatory effects.[6][7][8][9] Every mechanistic claim and protocol is grounded in authoritative, verifiable literature, providing a trustworthy resource for your research and development endeavors.

Chapter 1: The Synthetic Cornerstone - The Gewald Multicomponent Reaction

The widespread utility of the 2-aminothiophene scaffold in medicinal chemistry is directly attributable to the accessibility and efficiency of its synthesis.[5] The Gewald reaction, a one-pot multicomponent condensation, stands as the most universal and robust method for constructing this heterocyclic core.[10][11][12] First reported in 1961, its enduring prominence stems from the ready availability of starting materials, mild reaction conditions, and operational simplicity.[11]

The reaction involves the condensation of a ketone or aldehyde with an α-cyano ester or other activated nitrile and elemental sulfur in the presence of a basic catalyst.[12][13] The causality of the reaction sequence is a testament to chemical elegance: a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile initiates the process, followed by the addition of elemental sulfur, and a subsequent intramolecular cyclization and aromatization to yield the final 2-aminothiophene product.[5][6][13]

Caption: The mechanistic pathway of the Gewald reaction.

Field-Proven Protocol: L-Proline Catalyzed Green Synthesis of a 2-Aminothiophene Derivative

This protocol details an environmentally benign, one-pot synthesis utilizing the cost-effective and green catalyst L-proline.[6] The choice of L-proline is deliberate; it efficiently catalyzes both the initial Knoevenagel condensation and the subsequent sulfur addition, often leading to high yields under mild conditions without the need for hazardous solvents.[6]

Materials:

-

Cyclohexanone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Elemental Sulfur (1.1 mmol)

-

L-Proline (0.1 mmol, 10 mol%)

-

N,N-Dimethylformamide (DMF, 3 mL)

-

Stir plate with heating, round-bottom flask, condenser

-

Ethyl acetate and hexane for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (0.1 mmol).

-

Solvent Addition: Add 3 mL of DMF to the flask. The choice of DMF is critical as it effectively solubilizes the reactants and facilitates the reaction at a moderate temperature.[6]

-

Reaction Execution: Attach a condenser to the flask and place it in a preheated oil bath at 60 °C. Stir the mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion (typically 2-4 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature. Pour the mixture into 20 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). The organic layers are combined, washed with brine (1 x 20 mL), and dried over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Chapter 2: Anticancer and Antiproliferative Activity

The 2-aminothiophene scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against a range of human cancer cell lines, including cervical (HeLa) and pancreatic (PANC-1) adenocarcinomas.[8][14][15] These compounds often act as cytostatic agents, interfering with cell growth and multiplication rather than inducing immediate cell death.[8][15]

The mechanism of action is diverse. Some derivatives function as inhibitors of atypical protein kinase C (aPKC), a key enzyme in signaling pathways related to inflammation and vascular permeability, which are crucial for tumor growth.[16] Others have been shown to arrest the cell cycle, preventing cancer cells from progressing through the phases required for division.[15] This targeted activity, coupled with a frequent protective effect on non-tumoral cells, makes these derivatives highly promising candidates for further development.[15]

| Compound ID | Target Cell Line | Activity Metric | Result | Reference |

| 6CN14 | HeLa (Cervical) | % Proliferation Inhibition (50µM, 48h) | >90% | [14][15] |

| 7CN09 | HeLa (Cervical) | % Proliferation Inhibition (50µM, 48h) | >90% | [14][15] |

| 6CN14 | PANC-1 (Pancreatic) | % Proliferation Inhibition (50µM, 48h) | ~85% | [14][15] |

| 7CN09 | PANC-1 (Pancreatic) | % Proliferation Inhibition (50µM, 48h) | ~80% | [14][15] |

| Doxorubicin | HeLa (Cervical) | % Proliferation Inhibition (50µM, 48h) | ~90% | [14][15] |

| Table 1: Comparative antiproliferative activity of lead 2-aminothiophene derivatives. |

Self-Validating Protocol: MTT Assay for In Vitro Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric-based method for evaluating the preliminary anticancer activity of compounds.[17][18] Its reliability and applicability across a wide range of cell lines make it an essential tool in drug screening.[18] The causality is based on the metabolic activity of viable cells: mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture human cancer cells (e.g., HeLa) in appropriate media. Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare stock solutions of the test 2-aminothiophene derivatives in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 5 to 50 µM. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for the desired period (e.g., 24 or 48 hours) at 37 °C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. This step is critical as it allows viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully remove the media containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. This self-validating system directly correlates color intensity with cell viability, providing a robust measure of the compound's antiproliferative effect.

Chapter 3: Broad-Spectrum Antimicrobial Activity

Substituted 2-aminothiophenes are recognized for their significant antimicrobial properties, exhibiting activity against a wide range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli), and various fungal species.[5][6][7][10] The versatility of the scaffold allows for extensive pharmacomodulation to optimize potency and spectrum.

Structure-activity relationship (SAR) studies are crucial for guiding this optimization. For instance, research on thiophene-2-carboxamide derivatives has revealed key insights:

-

The 3-Position is Key: Derivatives with an amino group at the 3-position (-NH2) are significantly more potent antimicrobials than those with hydroxyl (-OH) or methyl (-CH3) groups.[19] The electron-donating nature of the amino group is believed to enhance the molecule's activity.[19]

-

Aryl Substituents Modulate Activity: The presence and nature of substituents on aryl rings attached to the core can fine-tune activity against specific strains. Methoxy (-OCH3) groups, for example, have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[19]

| Compound Type | Test Organism | Activity | Reference |

| 3-Amino Thiophene-2-Carboxamides | S. aureus (Gram +) | High Activity | [19] |

| 3-Amino Thiophene-2-Carboxamides | B. subtilis (Gram +) | High Activity | [19] |

| 3-Hydroxy Thiophene-2-Carboxamides | S. aureus (Gram +) | Moderate Activity | [19] |

| 3-Methyl Thiophene-2-Carboxamides | S. aureus (Gram +) | Low to No Activity | [19] |

| Methoxy-substituted derivatives | P. aeruginosa (Gram -) | Good Activity | [19] |

| Table 2: Structure-Activity Relationship Summary for Antimicrobial Thiophene Derivatives. |

Field-Proven Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion assay is a standard, reliable method for preliminary screening of antimicrobial activity.[7] The principle is straightforward and self-validating: an antimicrobial agent diffuses radially from a well through a solid agar medium seeded with a test microorganism. The area where the concentration of the agent is sufficient to inhibit microbial growth appears as a clear "zone of inhibition." The diameter of this zone is proportional to the agent's potency and diffusion characteristics.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar by suspending 38g of the medium in 1 liter of purified water. Heat with agitation until completely dissolved, then autoclave at 121°C for 15 minutes.[7]

-

Plate Preparation: Allow the sterile agar to cool to 45-50°C. Inoculate the molten agar with a standardized suspension (e.g., 0.5 McFarland standard) of the test microorganism (e.g., S. aureus). Pour the inoculated agar into sterile Petri dishes and allow it to solidify completely in a level space.[7]

-

Well Creation: Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm diameter) in the solidified agar.

-

Compound Application: Prepare solutions of the test 2-aminothiophene derivatives at a known concentration (e.g., 2 mg/mL) in a suitable solvent like acetone or chloroform.[7] Carefully pipette a fixed volume (e.g., 50 µL) of each test solution into a separate well. Also, prepare wells for a positive control (e.g., Streptomycin, 5 mg/mL) and a negative control (solvent only).[7]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) for each well. A larger diameter indicates greater antimicrobial activity.

Chapter 4: Anti-inflammatory Mechanisms via NRF2 Activation

Beyond direct cytotoxicity and antimicrobial action, certain 2-aminothiophene derivatives exhibit potent anti-inflammatory properties through a sophisticated and highly sought-after mechanism: activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[20][21] NRF2 is a master regulator of the cellular antioxidant response and is also critically involved in modulating inflammation.[20]

Under normal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes act as non-electrophilic NRF2 activators.[20][21] They bind to KEAP1, inducing a conformational change that releases NRF2. The freed NRF2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and suppressing inflammatory responses, such as the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[20]

Caption: NRF2 activation by 2-aminothiophene derivatives.

Field-Proven Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a simple, colorimetric method for quantifying nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).[20] It is widely used to assess the anti-inflammatory activity of compounds in cell culture models, such as LPS-stimulated RAW 264.7 macrophages. The causality is a two-step diazotization reaction: acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant magenta-colored azo compound, with an absorbance proportional to the initial nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 2-aminothiophene derivatives for 1 hour.

-

Inflammatory Challenge: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration ~1 µg/mL). Incubate for 24 hours. Include control wells (cells only, cells + LPS).

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent II (NED solution) to each well. Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. A reduction in NO production in LPS-stimulated cells treated with the compound indicates anti-inflammatory activity.

Chapter 5: Future Perspectives and Conclusion

The substituted 2-aminothiophene scaffold continues to demonstrate its immense value in drug discovery.[2] Its synthetic tractability via the Gewald reaction allows for the rapid generation of large, diverse chemical libraries, facilitating robust SAR studies.[3][5] The breadth of its biological activities—from anticancer and antimicrobial to targeted anti-inflammatory and receptor modulation[9][22][23]—ensures its relevance across multiple therapeutic areas.

Future research will undoubtedly focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives with promising phenotypic effects.

-

Hit-to-Lead Optimization: Leveraging SAR data to enhance potency, selectivity, and pharmacokinetic properties (ADMET).[1][4]

-

Bioisosteric Replacement: Exploring modifications, such as the replacement of sulfur with selenium, to modulate activity and physicochemical properties.[1]

References

-

Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available from: [Link]

-

Khosravi, I., & Safaei-Ghomi, J. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. Available from: [Link]

-

Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available from: [Link]

-

Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical and Sceintific Research, 1(1), 69-74. Available from: [Link]

-

Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. Available from: [Link]

-

Thanna, S., Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 110, 117864. Available from: [Link]

-

de Oliveira, C. S., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 18(1), 125. Available from: [Link]

-

Thanna, S., et al. (2020). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. ChemMedChem, 15(1), 101-106. Available from: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 1-52. Available from: [Link]

-

de Farias, J. N., et al. (2019). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Molecules, 24(1), 12. Available from: [Link]

-

Dagoneau, F., & Jampilek, J. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24657-24673. Available from: [Link]

-

Keri, R. S., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available from: [Link]

-

Eldebss, T. M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2963. Available from: [Link]

-

Nylund, L., & Johansson, M. P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]

-

Keri, R. S., et al. (2017). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Available from: [Link]

-

Keri, R. S., et al. (2018). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. Available from: [Link]

-

Nylund, L., & Johansson, M. P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]

-

Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ACS Omega, 7(44), 40489-40503. Available from: [Link]

-

Ashoori, H., & Fata, J. E. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Biomedicine, 17(3), 161-172. Available from: [Link]

-

Aguiar, A. C. V., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 333-340. Available from: [Link]

-

Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. Available from: [Link]

-

Freeman, E. E., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419-2423. Available from: [Link]

-

Mititelu, M., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(3), 512. Available from: [Link]

-

Roman, G. (2015). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 20(10), 18523-18542. Available from: [Link]

-

Nabavi, S. F., et al. (2015). Bioassays for Anticancer Activities. ResearchGate. Available from: [Link]

-

Aguiar, A. C. V., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Sci-Hub. Available from: [Link]

-

Liu, H., et al. (2015). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. Available from: [Link]

-

Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Slideshare. Available from: [Link]

-

Agrawal, P., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13, 1177000. Available from: [Link]

-

Nabavi, S. F., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1292, 247-255. Available from: [Link]

-

Thomas, J., et al. (2018). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. Available from: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

-

Darwish, D. G., et al. (2024). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 7. ijpscr.info [ijpscr.info]

- 8. Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines / Biomedicine & Pharmacotherapy, 2016 [sci-hub.red]

- 16. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide: Synthesis, Structural Analogs, and Therapeutic Potential

Foreword: The Thiophene Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a cornerstone in the architecture of medicinally active compounds, prized for its unique electronic properties and ability to serve as a bioisostere for the phenyl ring.[1] Its incorporation into molecular frameworks often enhances pharmacological activity by improving drug-receptor interactions and modifying physicochemical properties.[1] When functionalized with a carboxamide group at the 2-position, the resulting thiophene-2-carboxamide scaffold emerges as a particularly versatile platform for drug discovery. This core structure is prevalent in a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer,[2][3] antimicrobial,[4][5][6] and anti-inflammatory properties.[7][8] This guide focuses on a specific, highly functionalized derivative, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide (1) , providing a comprehensive overview of its proposed synthesis, the landscape of its structural analogs, and the therapeutic promise inherent to this chemical class. While direct literature on compound 1 is sparse, its existence is confirmed by its CAS registry number (70541-99-0).[9][10][11][12][13] This document will, therefore, extrapolate from the rich body of knowledge surrounding its analogs to present a holistic and predictive analysis for researchers and drug development professionals.

Proposed Synthesis of the Core Compound

The synthesis of polysubstituted 2-aminothiophenes, the precursors to our target molecule, is most efficiently achieved through the Gewald reaction.[13][14] This multicomponent reaction offers a convergent and atom-economical route to highly functionalized thiophene rings.[4] Based on established protocols, a plausible synthetic route for this compound is proposed below.

Synthetic Pathway

The synthesis commences with a Gewald reaction between 2-phenyl-3-oxobutanenitrile, cyanoacetamide, and elemental sulfur. The resulting 2-amino-5-cyano-4-methyl-3-phenylthiophene is then subjected to a Sandmeyer-type reaction to install the carboxamide functionality.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Amino-5-cyano-4-methyl-3-phenylthiophene

-

Reaction Setup: To a solution of 2-phenyl-3-oxobutanenitrile (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-5-cyano-4-methyl-3-phenylthiophene.

Causality: The Gewald reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the stable 2-aminothiophene ring. The choice of a basic catalyst is crucial for promoting the initial condensation and the subsequent steps of the reaction cascade.

Step 2: Conversion to this compound (1)

-

Diazotization: Dissolve the 2-aminothiophene from the previous step in a mixture of sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Add the diazonium salt solution from the previous step to this mixture at room temperature.

-

Hydrolysis of the Nitrile: The resulting 2,5-dicyano-4-methyl-3-phenylthiophene is then subjected to partial hydrolysis. Treat the compound with hydrogen peroxide in an alkaline medium (e.g., NaOH solution) to selectively convert the 2-cyano group to a carboxamide.

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Causality: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a variety of functional groups, including a nitrile. The subsequent partial hydrolysis of the nitrile at the 2-position to a carboxamide is a standard transformation, often achievable under controlled basic conditions with hydrogen peroxide.

Structural Analogs and Their Biological Activities

The therapeutic potential of the thiophene-2-carboxamide scaffold is well-documented across several key areas of drug discovery. The following sections detail the activities of structural analogs of compound 1 , providing a basis for predicting its own biological profile.

Anticancer Activity

Thiophene-2-carboxamide derivatives have emerged as a promising class of anticancer agents, with activities demonstrated against a range of cancer cell lines.[2]

-

Tubulin Polymerization Inhibition: Several studies have identified thiophene carboxamides as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[2] These compounds induce cell cycle arrest in the G2/M phase and have shown significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (Hep3B).[2]

-

Kinase Inhibition: Analogs of the core structure have been investigated as inhibitors of various kinases involved in cancer progression. For instance, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5]

-

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on the thiophene ring and the N-phenyl ring of the carboxamide play a crucial role in determining the anticancer potency.

-

Electron-withdrawing groups on a phenyl ring at the 5-position of the thiophene have been shown to enhance cytotoxic activity.[2]

-

The presence of specific substituents on the N-phenyl ring of the carboxamide can modulate the interaction with the target protein, as demonstrated in molecular docking studies with tubulin.[3]

-

| Analog Structure | Cancer Cell Line | Activity (IC50) | Reference |

| 5-(4-fluorophenyl)-N-(substituted phenyl)thiophene-2-carboxamides | Hep3B | 5.46 - 12.58 µM | [2] |

| 4-amino-N-(4-methoxyphenyl)-5-cyano-2-phenylaminothiophene-3-carboxamide derivatives | HepG-2, HCT-116 | Potent cytotoxicity, some more active than Sorafenib | [5] |

| Thiophene-2-carboxamides with 4-Cl-phenyl substitution | MCF-7, K562, HepG2, MDA-MB-231 | Potent inhibitory activity | [3] |

Antibacterial Activity

The thiophene-2-carboxamide scaffold is also a fertile ground for the development of novel antibacterial agents.[4]

-

Mechanism of Action: The antibacterial activity of these compounds is often attributed to the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to target DNA gyrase B.

-

Spectrum of Activity: Analogs have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

SAR Insights:

-

The presence of an amino group at the 3-position of the thiophene ring has been correlated with potent antioxidant and antibacterial activity.

-

Substituents on the aryl group attached to the thiophene ring can significantly influence the antibacterial efficacy. For instance, methoxy-substituted aryl groups have shown enhanced inhibition against certain bacterial strains.

-

| Analog Structure | Bacterial Strain | Activity | Reference |

| 3-amino-thiophene-2-carboxamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity index compared to ampicillin | |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Good antibacterial agents | [4] |

| Thiophene-2-carboxylic acid thioureides | E. coli, S. aureus, K. pneumoniae | Moderate activity | [5] |

Anti-inflammatory Activity

Thiophene-based compounds are known for their anti-inflammatory properties, with some derivatives acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7][8]

-

Mechanism of Action: The anti-inflammatory effects of thiophene derivatives are often mediated through the inhibition of pro-inflammatory cytokines and enzymes. Some analogs have been shown to activate the NRF2 pathway, a key regulator of the cellular antioxidant response, which in turn suppresses inflammation.

-

SAR Insights:

-

The presence of carboxylic acid, ester, amine, and amide functional groups is important for anti-inflammatory activity and recognition by biological targets.[8]

-

The substitution pattern on the thiophene ring can modulate the selective inhibition of COX-2 over COX-1, which is a desirable feature for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Predictive Profile of this compound (1)

Based on the extensive structure-activity relationship data from its analogs, we can construct a predictive biological profile for the title compound.

Caption: Predicted biological profile of the title compound based on SAR of its analogs.

-

Anticancer Potential: The presence of the electron-withdrawing cyano group at the 5-position is a strong indicator of potential anticancer activity, likely through mechanisms such as tubulin polymerization inhibition. The phenyl group at the 3-position will significantly influence the molecule's conformation and its interaction with the binding pockets of target proteins.

-

Antibacterial and Anti-inflammatory Properties: While the absence of an amino group at the 3-position might temper its antibacterial and antioxidant activity compared to some of the most potent analogs, the core thiophene-2-carboxamide scaffold itself is a strong predictor of at least moderate activity in these areas.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within a pharmacologically significant class of compounds. This guide has provided a robust, evidence-based framework for its synthesis and has delineated the rich therapeutic landscape of its structural analogs. The predictive analysis, grounded in established structure-activity relationships, strongly suggests that this compound warrants further investigation, particularly for its potential as an anticancer agent.

Future research should focus on the practical synthesis of this compound to enable empirical biological evaluation. Subsequent studies should include in vitro screening against a panel of cancer cell lines, bacterial strains, and inflammatory markers to validate the predicted activities. Further derivatization of the core structure, particularly modifications of the N-phenyl ring of the carboxamide and exploration of alternative substituents at the 3, 4, and 5-positions of the thiophene ring, will undoubtedly lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

-

Tetrahedron Scientific Inc. (n.d.). This compound 70541-99-0. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 70541-99-0. Retrieved from [Link]

- Al-Ostath, A. I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3183.

-

Wikipedia. (2023, December 27). Gewald reaction. Retrieved from [Link]

- Abdel-Aziz, M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1376-1388.

- El-Sayed, N. N. E., et al. (2023). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c.

- Thakur, S., & Kumar, D. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Al-Suwaidan, I. A., et al. (2022).

- El-Sayed, N. N. E., et al. (2023).

- Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502-1512.

- Limban, C., et al. (2018). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.

- Al-Suwaidan, I. A., et al. (2022).

- El-Sayed, N. N. E., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.

- Gürdere, M. B., Budak, Y., & Ceylan, M. (2008). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 20(2), 1425-1430.

- Al-Omar, M. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 95-108.

- Van der Pijl, F., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3229-3243.

- El-Sayed, N. N. E., et al. (2023). Versatile thiophene 2-carboxamide derivatives.

- Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1195650.

- Al-Suwaidan, I. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

- Kirsch, G., Sommen, G., & Comel, A. (2003). A Convenient Synthesis of 2,3,4,5-Functionalised Thieno[2,3-b]thiophenes. Synthesis, 2003(05), 735-741.

- de Oliveira, R. S., et al. (2021).

- Singh, A., et al. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ACS Infectious Diseases.

- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Al-Ghorbani, M., et al. (2022).

- El-Sayed, N. N. E., et al. (2023).

-

PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Retrieved from [Link]

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-840.

-

Kisto. (2024, March 24). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Retrieved from [Link]

Sources

- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 5-cyano-4-methyl-3-phenylthiophene-2-carboxamide70541-99-0,Purity96%_Tetrahedron Scientific Inc [molbase.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 70541-99-0 Name: [xixisys.com]

- 10. CAS:70541-99-0, this compound-毕得医药 [bidepharm.com]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Thiophene Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Novel Thiophene Carboxamides

Introduction

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a cornerstone in medicinal chemistry.[1] Its journey from an impurity in coal tar to a privileged scaffold in numerous FDA-approved drugs is a testament to its versatile chemical and biological properties.[2] The thiophene moiety is often considered a bioisostere of the benzene ring, capable of mimicking and modulating the function of phenyl-containing molecules, frequently leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Within the vast landscape of thiophene-containing compounds, the thiophene carboxamide scaffold has garnered significant attention, demonstrating a remarkable breadth of biological activities, particularly as potent enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of novel thiophene carboxamides, with a particular focus on their role as kinase inhibitors in oncology and other disease areas.

A Historical Perspective: From Obscure Contaminant to Therapeutic Cornerstone

The mid-20th century marked the emergence of thiophene derivatives in pharmaceuticals, with early examples including the antihistamine methapyrilene.[1] However, it was the latter half of the century that solidified thiophene's status as a "privileged structure" in drug discovery with the advent of blockbuster drugs like the antibiotic ticarcillin (patented in 1963), the antiplatelet agent clopidogrel, and the antipsychotic olanzapine.[1] In these molecules, the thiophene ring was strategically employed to optimize biological activity and pharmacokinetic properties. The development of these early thiophene-containing drugs paved the way for the exploration of more complex thiophene derivatives, including the thiophene carboxamides, which have since become a focal point of research in the quest for novel therapeutic agents.

Synthetic Strategies for Thiophene Carboxamides

The synthesis of thiophene carboxamides can be broadly divided into two key stages: the construction of the substituted thiophene core and the subsequent formation of the amide bond.

Construction of the Thiophene Core: The Gewald and Paal-Knorr Syntheses